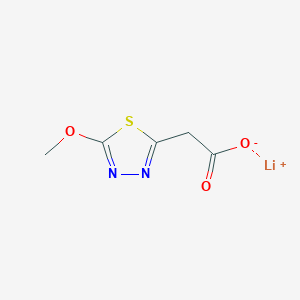
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride” is a fluorinated organic compound. It contains an amino group (-NH2), a hydroxyl group (-OH), and multiple fluorine atoms attached to the carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atoms and the amino group in separate steps. Fluorination of organic compounds is a well-studied field and there are many methods available, including the use of elemental fluorine or various fluorinating agents . The introduction of the amino group could potentially be achieved through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of polar C-F bonds due to the high electronegativity of fluorine. The amino and hydroxyl groups would also introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
As a fluorinated organic compound, “4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride” would be expected to exhibit high thermal and chemical stability. The presence of the amino and hydroxyl groups could make it a candidate for reactions involving these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms would likely result in high thermal and chemical stability. The compound’s polarity and potential for hydrogen bonding could influence its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethylated Derivatives
Research by Mosslemin et al. (2004) explored the production of new trifluoromethylated furan derivatives. This involved enolization-cyclization reactions of fluorinated aminoketenimines derived from the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones, closely related to 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Peptide Synthesis
Gorbunova et al. (1991) demonstrated the use of a trifluoro-3-buten-2-one derivative as a protecting reagent in peptide synthesis. The study proposed the trifluoro-3-oxo-1-butenyl group for protecting the N-H terminal of amino acids (Gorbunova, Gerus, Galushko, & Kukhar, 1991).
Synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes
Zanatta et al. (2005) researched the synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes from 4-ylamino-1,1,1-trifluoro-butan-2-ols, which bears structural similarities to 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride (Zanatta, Squizani, Fantinel, Nachtigall, Borchhardt, Bonacorso, & Martins, 2005).
Development of Sensitive Probes in Medicinal Chemistry
Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline variants for use in sensitive 19F NMR applications. This research has implications for the development of sensitive probes in medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans
Zhang, Zhao, and Lu (2007) conducted a study on the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, demonstrating the potential of trifluoromethylated compounds in organic synthesis (Zhang, Zhao, & Lu, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO.ClH/c6-4(7,8)3(13,1-2-12)5(9,10)11;/h13H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUVDMJQZUQCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride | |
CAS RN |
2193061-99-1 |
Source


|
| Record name | 4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)




![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)



![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)
![2-(benzylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2469822.png)